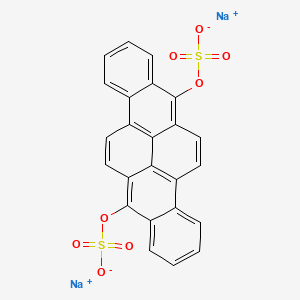
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is an organic compound with the chemical formula C24H12Na2O8S2. This compound is known for its high structural stability and is primarily used as an organic photonic material. It has a molecular weight of 515.46700 and is characterized by the presence of two benzene rings connected to pyrene groups at positions 7 and 14 .
Métodos De Preparación
The preparation of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is relatively complex. A common synthetic route involves the synthesis of a pyrene compound with a benzene ring, which is then reacted with sulfuric acid to generate the target compound . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into hydroxyl groups.
Common reagents used in these reactions include sulfuric acid, halogens, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) has a wide range of scientific research applications:
Biology: The compound’s photonic properties make it useful in biological imaging and photodynamic therapy.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other photonic devices.
Mecanismo De Acción
The mechanism of action of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) involves its interaction with light and its ability to convert light energy into electrical energy. The compound’s molecular structure allows it to absorb light and undergo electronic transitions, which are crucial for its applications in photonic devices. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent generation of electron-hole pairs .
Comparación Con Compuestos Similares
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) can be compared with other similar compounds, such as:
2,9-Dibenzo(b,def)chrysene: This compound is also used in organic electronics and has similar photonic properties.
Vat orange 1: A low-cost, easily accessible vat dye used in the preparation of semiconductors for organic electronics.
The uniqueness of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) lies in its high structural stability and efficient photonic conversion properties, making it a valuable material for advanced photonic applications.
Propiedades
Número CAS |
3564-70-3 |
|---|---|
Fórmula molecular |
C24H12Na2O8S2 |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
disodium;(19-sulfonatooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaenyl) sulfate |
InChI |
InChI=1S/C24H14O8S2.2Na/c25-33(26,27)31-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)32-34(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
DLIHJRCWNWWTSF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C(C6=CC=CC=C56)OS(=O)(=O)[O-])C=C3.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





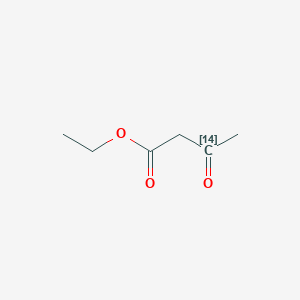
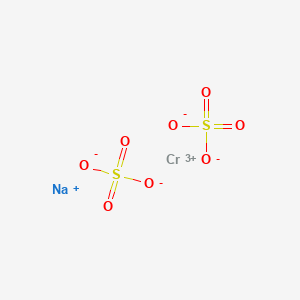
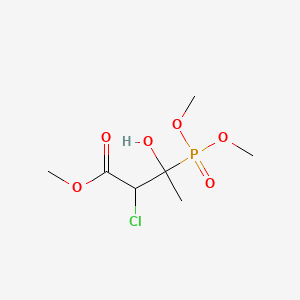
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)
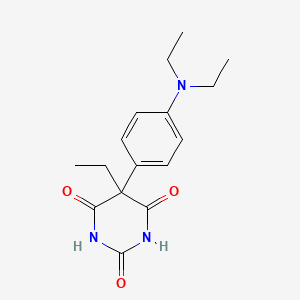
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


